molecular formula C14H15N3O2S2 B2419999 N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 693815-11-1

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B2419999
CAS No.: 693815-11-1
M. Wt: 321.41
InChI Key: WGTDYAZCBPOAJP-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is a complex organic compound that features a thiazole ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with 1,2-benzothiazol-3-amine 1,1-dioxide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being refluxed for a certain period . The product is then purified through techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzothiazole derivatives, such as:

Uniqueness

What sets N-(4-tert-butyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide apart is its unique combination of the thiazole and benzothiazole rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-14(2,3)11-8-20-13(15-11)16-12-9-6-4-5-7-10(9)21(18,19)17-12/h4-8H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDYAZCBPOAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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